![molecular formula C14H8ClNO4 B2804663 Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate CAS No. 371215-02-0](/img/structure/B2804663.png)
Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate
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Description
Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate, also known as CLOC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of oxazole derivatives and has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Photochemistry and Vibrational Spectra Studies
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a related compound, has been synthesized and isolated in cryogenic matrices for FTIR spectroscopic study. This research focused on the characterization of low energy conformers of MCPIC, predicting the existence of three such conformers through DFT calculations. Two of these conformers were observed experimentally. The study also explored the photoisomerization of MCPIC to oxazole, identifying intermediates in this process (Lopes et al., 2011).
Structural Assignment and Reaction Mechanisms
Research into the structural assignment of isomeric heterocycles like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate has been conducted using IR spectroscopy. This study demonstrated that methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates undergo thermal ring expansion to produce 4-halo-5-phenyl-1,3-oxazole-2-carboxylates (Lopes et al., 2009).
Synthesis and Bioevaluation as Antimicrobial Agents
A study focused on the design and synthesis of new derivatives of pyrrole, incorporating chlorine, amide, and 1,3-oxazole fragments. These compounds showed promise as antimicrobial agents. The process involved transforming an aldehyde fragment into a 1,3-oxazole cycle, followed by hydrolysis to convert the reactant into pyrrole-3-carboxylic acid, a crucial building block for developing antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Synthesis Approaches for Pharmaceutical Development
One study presented a synthesis of 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, a compound with pharmaceutical relevance. This synthesis involved the reaction between homophthalic anhydride and 4,5-dihydro-2-phenyl-1,3-oxazole, indicating potential for the development of pharmaceuticals (Christov et al., 2006).
Photorearrangement Studies
Phenyloxazoles, including variants similar to Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate, have been studied for their photorearrangement behaviors. These studies classified the photorearrangements into different types and explored the correlation between photolysis and electronic structure, contributing to a deeper understanding of reaction mechanisms in such compounds (Maeda & Kojima, 1977).
properties
IUPAC Name |
phenyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-9-6-7-12-11(8-9)16(14(18)20-12)13(17)19-10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDGHUOMMFLMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate |
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